Inhibition of β-Catenin/BCL9 Protein-Protein Interaction: Potency of a Structurally Related 1-Acetylpiperidine-3-carboxamide Scaffold
A closely related series of 1-acetylpiperidine-3-carboxamide derivatives demonstrated potent inhibition of the β-catenin/BCL9 protein-protein interaction (PPI), a validated target in Wnt-driven cancers. Compound 19 from this series exhibited an IC₅₀ of 1.1 µM in a fluorescence polarization (FP) competition assay and reduced the viability of HCT116 colorectal cancer cells with an IC₅₀ of 3.86 µM [1]. This positions the 1-acetylpiperidine-3-carboximidamide core as a viable scaffold for PPI inhibitor development, particularly for targets previously deemed 'undruggable' [1].
| Evidence Dimension | β-Catenin/BCL9 PPI inhibition and HCT116 cell viability |
|---|---|
| Target Compound Data | Compound 19 (1-acetylpiperidine-3-carboxamide analog): IC₅₀ = 1.1 µM (FP assay); IC₅₀ = 3.86 µM (HCT116 viability) |
| Comparator Or Baseline | Parent compound ZW4864: IC₅₀ = 3.0 µM (FP assay); IC₅₀ = 8.02 µM (HCT116 viability) |
| Quantified Difference | Compound 19 is 2.7-fold more potent in FP assay and 2.1-fold more potent in cell viability than ZW4864 |
| Conditions | Fluorescence polarization competition assay; HCT116 colorectal cancer cell viability |
Why This Matters
This evidence confirms that functionalization at the 1-acetylpiperidine-3-position can yield compounds with measurable advantages in both biochemical and cellular potency for a clinically relevant PPI target.
- [1] Zhang M, Wang Z, et al. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein-Protein Interaction. ACS Med. Chem. Lett. 2022, 13(5), 865-873. View Source
